3,20-Dioxopregna-4,6-dien-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,20-Dioxopregna-4,6-dien-17-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The synthetic route often includes oxidation, acetylation, and other functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
3,20-Dioxopregna-4,6-dien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Scientific Research Applications
3,20-Dioxopregna-4,6-dien-17-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: It is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain cancers.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3,20-Dioxopregna-4,6-dien-17-yl acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
3,20-Dioxopregna-4,6-dien-17-yl acetate can be compared with other similar compounds, such as:
- 17- (acetyloxy)-3,20-dioxopregna-4,9 (11)-dien-21-yl acetate
- 6,16-dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate
- 17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific configuration and the resulting biological effects .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h5-6,13,18-20H,7-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXWVWVPMJSAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.